![molecular formula C26H27N3O5S B2565318 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide CAS No. 865655-51-2](/img/structure/B2565318.png)
2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide
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Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential as antitumor agents . They are known to inhibit EZH2, a protein that plays a key role in various types of cancer .
Synthesis Analysis
The synthesis of such compounds often involves structural modifications of a parent compound. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . The Stille coupling reaction is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidine core with various substituents. The compound includes a 4-ethoxyphenyl group, a 2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5] moiety, and a N-(2-furylmethyl)acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its structural features. The presence of multiple functional groups could make it reactive under certain conditions .Scientific Research Applications
- Application : Benzo [4,5]thieno [2,3-b]pyridine (BTP) derivatives, which include the mentioned compound, serve as electron-deficient moieties in high triplet energy materials. These derivatives act as host materials for green and blue phosphorescent OLEDs, achieving high quantum efficiencies above 20% .
- Application : Substituted thieno[3,2-d]pyrimidine derivatives, structurally modified from tazemetostat, have been synthesized as EZH2 inhibitors. These compounds show antiproliferative activity against various cancer cell lines, making them potential candidates for cancer therapy .
Organic Light-Emitting Diodes (OLEDs)
EZH2 Inhibition for Cancer Treatment
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-2-33-18-12-10-17(11-13-18)29-24(31)23-20-8-4-3-5-9-21(20)35-25(23)28(26(29)32)16-22(30)27-15-19-7-6-14-34-19/h6-7,10-14H,2-5,8-9,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSEMOAPZCRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC5=C3CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide |
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